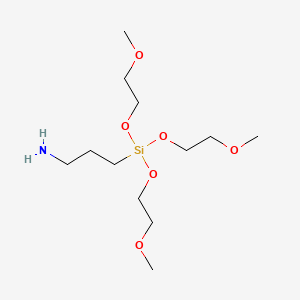

3-(Tris(2-methoxyethoxy)silyl)propylamine

Descripción

Contextualization within Organosilane Chemistry and its Significance

Organosilanes are a class of silicon-based compounds that feature a dual-nature reactivity. They possess both organic and inorganic functionalities within a single molecule. This characteristic allows them to act as coupling agents, adhesion promoters, and surface modifiers, effectively bridging the interface between dissimilar materials. The general structure of a silane (B1218182) coupling agent involves a central silicon atom attached to one or more hydrolyzable groups (like methoxy (B1213986) or ethoxy) and at least one non-hydrolyzable organic group.

The significance of organosilanes lies in their ability to enhance the properties of composite materials. For instance, they are instrumental in improving the adhesion of polymers to inorganic substrates such as glass, metals, and silica (B1680970). This improved adhesion translates to enhanced mechanical strength, durability, and resistance to environmental degradation in a wide array of applications, from coatings and adhesives to reinforced plastics and biomedical devices.

Unique Structural Features and Amine/Silane Functional Group Interplay

The structure of 3-(Tris(2-methoxyethoxy)silyl)propylamine is key to its functionality. It comprises two main reactive centers: the tris(2-methoxyethoxy)silyl group at one end and the primary amine group at the other, separated by a propyl chain.

The tris(2-methoxyethoxy)silyl group is the inorganic-reactive part of the molecule. The methoxyethoxy groups are susceptible to hydrolysis in the presence of water. This reaction cleaves the silicon-oxygen bond, replacing the methoxyethoxy groups with hydroxyl groups (-OH), forming a reactive silanol (B1196071). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass or metal oxides) to form stable, covalent Si-O-substrate bonds. They can also self-condense with other silanol molecules to form a cross-linked siloxane network (Si-O-Si) at the interface.

The propylamine (B44156) group is the organic-reactive part. The primary amine (-NH2) is a versatile functional group that can interact and react with a wide range of organic polymers. These interactions can be in the form of covalent bonds (e.g., with epoxy, isocyanate, or acid-functionalized polymers), hydrogen bonds, or electrostatic interactions. This allows the organosilane to effectively anchor to the organic matrix of a composite material.

Overview of Academic Research Trajectories and Potential Applications in Materials Systems

Academic research into aminosilanes like this compound is focused on leveraging their unique properties for the development of advanced materials with tailored functionalities. Key research trajectories and potential applications include:

Surface Modification: The compound is investigated for its ability to modify the surface properties of materials. By grafting a layer of this aminosilane (B1250345) onto a substrate, its surface can be rendered more hydrophilic or reactive, improving biocompatibility and functionality. This is particularly relevant in the development of biomaterials for applications such as biosensors, implants, and tissue engineering scaffolds. ontosight.ai

Adhesion Promotion: A significant area of research is its use as an adhesion promoter in coatings, adhesives, and sealants. specialchem.com Studies explore how it enhances the bond between a coating and a substrate, leading to more durable and corrosion-resistant finishes. google.com The amine functionality is particularly effective for promoting adhesion of epoxy, urethane, and acrylic resins.

Nanocomposites: Research is ongoing into the use of this compound as a coupling agent in the fabrication of polymer nanocomposites. researchgate.net By treating inorganic nanofillers (like silica or clay) with this silane, their dispersion within the polymer matrix is improved, and the interfacial adhesion is strengthened. This leads to nanocomposites with enhanced mechanical properties, thermal stability, and barrier performance.

Biomedical Applications: The unique structure of this organosilane makes it a candidate for drug delivery systems. ontosight.ai The amine group can be used to attach therapeutic agents, while the silane portion can be used to functionalize carrier nanoparticles. Research in this area is exploring how to create more effective and targeted drug delivery vehicles. ontosight.ai Furthermore, its application in modifying surfaces for bioelectronic devices is an emerging field of interest. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C12H29NO6Si |

| Molecular Weight | 323.45 g/mol |

| CAS Number | 3069-26-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | > 200 °C |

| Density | 1.05 g/cm³ |

Propiedades

IUPAC Name |

3-[tris(2-methoxyethoxy)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NO6Si/c1-14-6-9-17-20(12-4-5-13,18-10-7-15-2)19-11-8-16-3/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVCSCFFSAPGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCO[Si](CCCN)(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184719 | |

| Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3069-26-9 | |

| Record name | 3-[Tris(2-methoxyethoxy)silyl]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Tris(2-methoxyethoxy)silyl)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[tris(2-methoxyethoxy)silyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIS(2-METHOXYETHOXY)SILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T7DMY2P3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Pathways

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors: the tris(2-methoxyethoxy)silane moiety and the propylamine (B44156) functional group.

Synthesis of Tris(2-methoxyethoxy)silane Building Blocks

The tris(2-methoxyethoxy)silane functional group is a crucial component of the target molecule. A common method for the synthesis of related alkoxysilanes, such as vinyl tris(2-methoxyethoxy)silane, involves the transesterification reaction of a starting silane (B1218182) with 2-methoxyethanol (B45455). For instance, vinyltrimethoxysilane (B1682223) can be reacted with 2-methoxyethanol to yield vinyl tris(2-methoxyethoxy)silane. google.com This general approach can be adapted to produce a variety of tris(2-methoxyethoxy)silane building blocks.

Another important class of precursors for organosilane synthesis are hydrosilanes, which contain a silicon-hydrogen bond. The synthesis of these compounds can be achieved through various methods, including the reduction of chlorosilanes. google.com The Si-H bond in hydrosilanes is a versatile functional group that can participate in numerous subsequent reactions, including hydrosilylation. google.com

Synthetic Routes to Propylamine and its Derivatives

Propylamine and its derivatives are fundamental building blocks in organic synthesis. One established method for preparing propylamine hydrochloride involves the reaction of 1-propanol (B7761284) with ammonium (B1175870) chloride at elevated temperatures and pressures, utilizing a Lewis acid catalyst such as ferric chloride. nih.gov

More complex propylamine derivatives can be synthesized through stepwise approaches. For example, polyamines containing N-methyl propylamine fragments can be prepared starting from methylamine. researchgate.net This involves a Michael addition of the amine to methyl acrylate, followed by amidation of the resulting ester with methylamine, and subsequent reduction of the amide to the corresponding amine. researchgate.net A variety of propylamine derivatives can be synthesized by modifying the starting amines and acrylates in this sequential process. researchgate.net The synthesis of N-ethyl, N-(3-phenylpropyl), 3-(4-hydroxyphenyl)-propylamine has been demonstrated through the reduction of an amide precursor with lithium aluminium hydride. google.com

Targeted Synthesis of 3-(Tris(2-methoxyethoxy)silyl)propylamine

The targeted synthesis of this compound typically involves the formation of a silicon-carbon bond and the introduction of the primary amine group.

Multi-Step Synthetic Strategies

A prevalent strategy for the synthesis of aminopropyl-alkoxysilanes involves the reaction of a haloalkyl-alkoxysilane with an amine source. A direct analogue is the industrial preparation of γ-aminopropyl triethoxysilane (B36694), which is synthesized by reacting γ-chloropropyl triethoxysilane with liquid ammonia. merckmillipore.com This nucleophilic substitution reaction replaces the chlorine atom with an amino group. This method suggests a viable pathway for the synthesis of this compound, which would involve the reaction of 3-chloropropyltris(2-methoxyethoxy)silane with ammonia.

Another important synthetic route in organosilicon chemistry is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. rsc.org This reaction could be employed by reacting a tris(2-methoxyethoxy)silane containing a Si-H bond with allylamine.

Dehydrogenative coupling of silanes and amines presents an alternative, halogen-free route to aminosilanes. google.com This method involves the reaction of a hydrosilane with an amine, catalyzed by a transition metal, to form a Si-N bond and hydrogen gas as the only byproduct. google.com

Reaction Conditions and Optimization

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of organosilanes. Key parameters that are often manipulated include temperature, pressure, solvent, and the molar ratio of reactants.

In the synthesis of γ-aminopropyl triethoxysilane from γ-chloropropyl triethoxysilane and liquid ammonia, specific reaction conditions have been reported. merckmillipore.com These conditions, which can be considered a starting point for the synthesis of the title compound, are detailed in the table below.

| Parameter | Value |

|---|---|

| Reactants | γ-chloropropyl triethoxysilane, Liquid Ammonia |

| Molar Ratio (silane:ammonia) | 1:20 |

| Temperature | 95-100 °C |

| Pressure | 55-90 Kg/cm² |

| Reaction Time | 6-10 hours |

The sol-gel process, which involves the hydrolysis and condensation of alkoxysilane precursors, is also highly dependent on reaction conditions such as pH, temperature, solvent, and water-to-silane molar ratio. rsc.org

Catalytic Approaches in Organosilane Synthesis

Catalysis plays a pivotal role in modern organosilane synthesis, offering milder reaction conditions and improved selectivity.

Hydrosilylation Catalysts: The hydrosilylation reaction is frequently catalyzed by platinum-based catalysts such as Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst. rsc.org These catalysts are known for their high regioselectivity and reaction yields. rsc.org There is a growing interest in developing more sustainable and less expensive catalysts for this transformation. rsc.org Copper-catalyzed anti-Markovnikov hydrosilylation of alkynes has also been reported.

Dehydrogenative Coupling Catalysts: The dehydrogenative coupling of silanes and amines to form Si-N bonds can be catalyzed by a range of metals. This includes transition metal heterogeneous catalysts like Ru(0) on carbon and Pd(0) on MgO, as well as homogeneous organometallic complexes. google.com Main group metal catalysts, such as those based on magnesium, have also been shown to be effective for the dehydrogenative synthesis of aminosilanes.

Other Catalytic Methods: The synthesis of silanols through the hydrolysis of hydrosilanes can be catalyzed by inexpensive cesium carbonate under mild conditions. Furthermore, photoredox catalysis has been utilized for the synthesis of α-aminosilanes through a three-component coupling of organo(tristrimethylsilyl)silanes, amines, and aldehydes. nih.gov

Post-Synthetic Chemical Reactivity and Derivatization of this compound

The unique bifunctional nature of this compound, possessing both a hydrolyzable tris(2-methoxyethoxy)silyl group and a reactive primary aminopropyl group, allows for a diverse range of post-synthetic chemical transformations. These reactions are fundamental to its application as a surface modifier, adhesion promoter, and precursor for hybrid organic-inorganic materials. The reactivity can be broadly categorized into reactions at the silicon center and functionalization of the organic side chain.

Hydrolysis and Condensation Mechanisms of the Silane Moieties

The core reactivity of the silyl (B83357) end of the molecule involves a two-step process: hydrolysis followed by condensation. This mechanism is characteristic of alkoxysilanes and is the basis for the formation of stable siloxane bonds (Si-O-Si) to inorganic substrates and the creation of cross-linked networks.

The process begins with the hydrolysis of the methoxyethoxy groups. In the presence of water, the silicon-oxygen-carbon (Si-O-C) bonds are sequentially cleaved, being replaced by silicon-hydroxyl (Si-OH) groups, known as silanols. This reaction releases 2-methoxyethanol as a byproduct. The hydrolysis proceeds in a stepwise manner, forming partially and fully hydrolyzed species.

Step 1: Hydrolysis

R-Si(OCH₂CH₂OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OCH₂CH₂OH (where R = -CH₂CH₂CH₂NH₂)

The kinetics of this hydrolysis reaction are significantly influenced by the pH of the medium. researchgate.net While specific kinetic studies on this compound are not extensively detailed in the provided literature, research on analogous amino-functional silanes like 3-(2-amino-ethylamino)propyl-trimethoxysilane shows that the reactivity is strongly affected by pH during the initial stages. researchgate.net

Following hydrolysis, the generated silanol (B1196071) groups are highly reactive and undergo intermolecular condensation reactions. Two silanol groups can react to form a siloxane bond and a molecule of water. Alternatively, a silanol group can react with a remaining methoxyethoxy group to form a siloxane bond and a molecule of 2-methoxyethanol. This condensation process is what leads to the formation of a durable, cross-linked polysiloxane network on a substrate surface or in a bulk material. scispace.com

Step 2: Condensation

2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O and subsequent steps to form a network

The progression from monomeric silane to a cross-linked network can be tracked using techniques like ²⁹Si NMR spectroscopy, which can distinguish between different silicon environments. These are often denoted as Tⁿ structures, where 'n' represents the number of siloxane bridges connected to the silicon atom.

| Structure | Description | Typical ²⁹Si NMR Chemical Shift Range (ppm) |

| T⁰ | Monomeric species, no Si-O-Si bonds | -45 to -48 |

| T¹ | End-groups of a chain, one Si-O-Si bond | -56 to -62 |

| T² | Linear units in a chain, two Si-O-Si bonds | -66 to -69 |

| T³ | Fully cross-linked units, three Si-O-Si bonds | Not specified |

| Table based on data for analogous compounds. researchgate.net |

The stability of the intermediate silanols and the rate of condensation can be controlled by factors such as pH, catalyst presence, solvent, and temperature, allowing for tailored material properties. researchgate.netscispace.com

Aminopropyl Chain Functionalization and Coupling Reactions

The primary amine on the propyl chain is a versatile functional handle for a wide array of chemical modifications and coupling reactions. This reactivity is key to its role as a coupling agent, bridging inorganic surfaces (via the silane) with organic polymer matrices. tcichemicals.com

The amine group can undergo all typical reactions of a primary aliphatic amine. This allows for the covalent attachment of various organic molecules to a surface previously treated with the silane. For instance, studies on the similar compound (3-Aminopropyl)triethoxysilane (APTES) show its use in the surface functionalization of materials like starch nanocrystals. nih.gov The introduction of the amino groups onto the surface is confirmed by techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS). nih.gov

Common functionalization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Isocyanates: Forms urea (B33335) linkages, often used in polyurethane systems.

Reaction with Epoxides: Ring-opening of an epoxide to form a β-hydroxy amine.

Schiff Base Formation: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to stable secondary amines.

As a coupling agent, this compound promotes adhesion between dissimilar materials. First, the tris(2-methoxyethoxy)silyl group hydrolyzes and condenses to form covalent bonds with inorganic surfaces rich in hydroxyl groups, such as glass, silica (B1680970), and metal oxides. atamanchemicals.com Then, the free aminopropyl group extends away from the surface and can react with or physically entangle into an organic polymer matrix during curing or processing. This creates a durable covalent bridge across the interface, significantly improving the mechanical properties and longevity of composite materials. tcichemicals.com

| Reaction Type | Reactant | Resulting Linkage | Application Example |

| Acylation | Acyl Halide (R-COCl) | Amide (-NH-CO-R) | Attachment of carboxylic acid-containing biomolecules |

| Reaction with Isocyanate | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) | Adhesion promotion in polyurethane coatings and sealants |

| Reaction with Epoxide | Epoxide | β-hydroxy amine | Curing agent for epoxy resins |

| Coupling to Surface | Hydroxylated Surface (-OH) | Siloxane (Si-O-Surface) | Surface modification of glass fibers, fillers, and nanoparticles atamanchemicals.comresearchgate.net |

Polymerization Pathways Involving the Organosilane Compound

While this compound itself is not a monomer for common polymerization techniques like free-radical polymerization, it can be readily incorporated into polymer structures through several pathways.

Functionalization into a Polymerizable Monomer: The most common approach is to first react the primary amine with a molecule that contains a polymerizable group. For example, reacting the aminopropyl group with methacryloyl chloride would yield a methacrylate-functionalized silane. This new molecule, a "silane-methacrylate," can then participate in free-radical polymerization to form copolymers. Research on similar systems, such as the copolymerization of 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), demonstrates this principle. vot.plmdpi.com These copolymers combine the properties of the acrylate/methacrylate backbone with the latent reactivity of the silane, which can be used for subsequent cross-linking via hydrolysis and condensation. mdpi.com

Use as a Chain Transfer Agent or Modifier in Polycondensation: In polymerization reactions like the formation of polyurethanes or polyamides, the primary amine of the silane can act as a chain-terminating or chain-extending agent. For example, in a polyurethane synthesis involving a diisocyanate and a polyol, the monosubstituted amine can react with an isocyanate group, incorporating the silane moiety at the end of a polymer chain. nih.gov These silyl-terminated polymers can then be cross-linked through moisture-curing (hydrolysis and condensation of the silane groups).

Grafting onto Existing Polymers: The aminopropyl group can be used to graft the silane onto existing polymer backbones that possess reactive sites (e.g., acyl halide, epoxide, or isocyanate groups). This creates a silyl-modified polymer with enhanced properties, such as improved adhesion or the ability to be cross-linked.

Research on silicone-modified polyurethane acrylates (SPUA) illustrates how multi-hydroxyalkyl compounds containing tris(trimethylsiloxy)silyl propyl groups can be incorporated into polymer structures. nih.gov Although the specific silyl group is different, the principle is the same: the organosilane is built into a prepolymer, which is then cured (e.g., by UV radiation) to form a final film. The presence of the silyl groups, even at low weight percentages, can significantly enhance properties like hydrophobicity and thermal stability. nih.gov

| Polymerization Strategy | Mechanism | Resulting Structure |

| Conversion to Monomer | Amine group is functionalized with a polymerizable moiety (e.g., methacrylate). | Copolymer with pendant silane groups. vot.pl |

| Polycondensation Component | Amine group reacts with monomers like diisocyanates or diacids. | Polymer chains (e.g., polyurethanes) end-capped or containing silane groups. nih.gov |

| Grafting to Polymer | Amine group reacts with a functional group on a pre-formed polymer. | Polymer backbone with grafted silane groups. |

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A suite of spectroscopic methods is employed to confirm the chemical structure and assess the purity of 3-(Tris(2-methoxyethoxy)silyl)propylamine. These techniques probe the molecule at a nuclear and atomic level, providing a detailed fingerprint of its composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of organosilanes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

¹H NMR: Proton NMR confirms the presence and arrangement of hydrogen atoms. For this compound, distinct signals corresponding to the propylamine (B44156) backbone and the methoxyethoxy chains are expected. The integration of these signals should correspond to the number of protons in each group, confirming the structure. Based on analogous structures, the chemical shifts can be predicted.

Illustrative ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂- (alpha to Si) | ~0.6-0.8 | Triplet |

| -CH₂- (beta to Si) | ~1.5-1.7 | Multiplet |

| -CH₂- (gamma to Si, alpha to N) | ~2.7-2.9 | Triplet |

| -NH₂ | ~1.5 (variable) | Broad Singlet |

| Si-O-CH₂- | ~3.7-3.9 | Triplet |

| -O-CH₂-CH₂-O- | ~3.5-3.7 | Triplet |

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In research involving similar compounds like 3-aminopropyltrimethoxysilane, ¹³C NMR is used to follow the polymerization and condensation reactions. unina.it For this compound, signals for the three carbons of the propyl chain and the carbons of the methoxyethoxy groups would be observed at characteristic chemical shifts.

Illustrative ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C H₂- (alpha to Si) | ~8-10 |

| -C H₂- (beta to Si) | ~26-28 |

| -C H₂- (gamma to Si, alpha to N) | ~43-45 |

| Si-O-C H₂- | ~71-73 |

| -O-C H₂-CH₂-O- | ~61-63 |

²⁹Si NMR: Silicon-29 NMR is particularly powerful for studying silicon-containing compounds. It provides direct information about the silicon environment, including the number of oxygen atoms attached to the silicon (Q, T, D, M notation) and the extent of condensation in sol-gel processes. researchgate.net For the monomeric form of this compound, a single resonance in the T⁰ region (a silicon atom bonded to three alkoxy groups and one carbon atom) would be expected. During hydrolysis and condensation, this signal would shift to indicate the formation of Si-O-Si linkages, corresponding to T¹, T², and T³ species. researchgate.netresearchgate.net Studies on related silanes show that ²⁹Si NMR can effectively monitor the progression of these reactions. researchgate.net

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the analysis of silyl (B83357) derivatives, techniques like electrospray ionization (ESI) or fast atom bombardment (FAB-MS) are common. researchgate.net

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (325.49 g/mol ). The fragmentation pattern would likely involve the characteristic cleavage of the Si-C bond and fragmentations within the methoxyethoxy chains and the propylamine group. Analysis of simpler molecules like propylamine shows characteristic fragments such as the m/z 30 ion ([CH₂NH₂]⁺) resulting from α-cleavage. docbrown.info For the silyl portion, fragmentation often involves rearrangement and loss of alkoxy groups. A comprehensive review of the mass spectrometric fragmentation of trimethylsilyl (B98337) derivatives highlights common pathways that are applicable to other alkoxysilanes, such as the formation of siliconium ions. nih.gov

Illustrative Fragmentation Data for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 326 | [M+H]⁺ | Protonated molecular ion |

| 252 | [M - C₃H₇N]⁺ | Loss of the propylamine radical |

| 236 | [M - OCH₂CH₂OCH₃]⁺ | Loss of a methoxyethoxy radical |

| 59 | [CH₃OCH₂CH₂]⁺ | Fragment from the methoxyethoxy chain |

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups and analyze chemical bonds within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, key characteristic absorption bands would include:

N-H stretching from the primary amine group, typically seen as a doublet around 3300-3400 cm⁻¹.

C-H stretching from the alkyl chains, appearing just below 3000 cm⁻¹.

Si-O-C stretching , which is very strong and characteristic of alkoxysilanes, usually found in the 1080-1100 cm⁻¹ region.

C-O-C stretching from the ether linkages in the methoxyethoxy groups, also in the 1100 cm⁻¹ region.

N-H bending (scissoring) vibration around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman would be effective in identifying the Si-C and C-C backbone vibrations. Studies on related molecules like tris-[3-(trimethoxysilyl)propyl] isocyanurate have used both IR and Raman to perform detailed vibrational assignments and study sol-gel processes. researchgate.net

Illustrative Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | IR Intensity | Raman Intensity | Expected Wavenumber |

|---|---|---|---|

| N-H stretch | Medium | Weak | 3300-3400 |

| C-H stretch | Strong | Strong | 2850-2960 |

| N-H bend | Medium | Weak | ~1600 |

| Si-O-C stretch | Very Strong | Medium | 1080-1100 |

| C-O-C stretch | Strong | Medium | ~1100 |

Interfacial and Surface Analytical Methods for Modified Systems

When this compound is used to modify surfaces or as a component in coatings, specialized analytical techniques are required to characterize the resulting thin films and interfaces.

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique for studying thin films and adsorbed molecular layers on reflective metal surfaces. It operates by measuring the absorption of p-polarized infrared light that is reflected off the substrate. Due to surface selection rules, only vibrational modes with a dipole moment component perpendicular to the surface are strongly detected, which can provide information on molecular orientation.

In the context of a surface modified with this compound, RAIRS would be used to:

Confirm the covalent attachment of the silane (B1218182) to the surface through the appearance of Si-O-Metal and Si-O-Si bands.

Monitor the hydrolysis and condensation reactions of the methoxyethoxy groups at the surface.

Determine the relative orientation of the propylamino chains on the substrate. Research on similar silanes like 3-(triethoxysilyl)propionitrile (B1204622) (TESPN) has utilized RAIRS to understand film formation on aluminum, demonstrating the utility of this technique. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance of protective coatings on metal substrates. nih.gov It works by applying a small amplitude AC potential at various frequencies and measuring the resulting current to determine the impedance of the system.

When this compound is part of a coating system, EIS can provide quantitative data on its protective properties. nih.govunibg.it By modeling the impedance data with equivalent electrical circuits, one can extract parameters such as:

Coating Capacitance (C_c): This value is related to the amount of water absorbed by the coating. An increase in capacitance over time indicates water uptake, which is a precursor to coating failure.

Pore Resistance (R_po): This represents the resistance of the electrolyte pathways (pores) through the coating. A high pore resistance indicates good barrier properties. A decrease in R_po over time signifies coating degradation.

EIS is widely used to rank the performance of different coating formulations and to study degradation mechanisms, such as delamination and corrosion initiation at the coating-metal interface. squarespace.compaint.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-Aminopropyl)triethoxysilane (APTES) |

| 3-aminopropyltrimethoxysilane |

| 3-(triethoxysilyl)propionitrile (TESPN) |

| propylamine |

| tris-[3-(trimethoxysilyl)propyl] isocyanurate |

| Tris(2-methoxyethoxy)vinylsilane |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed, with the choice of method often depending on the sample matrix and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like alkoxysilanes. In GC, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase.

For the analysis of aminosilanes, a flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. The identity of the chromatographic peaks can be confirmed using a mass spectrometer (MS) as a detector, a technique known as GC-MS.

Research has demonstrated the successful application of GC for the simultaneous determination of various alkoxysilanes, including compounds structurally similar to this compound, such as 3-aminopropyltriethoxysilane (B1664141). dss.go.th These methods are crucial for quality control in manufacturing and for monitoring occupational exposure. dss.go.th For instance, a study on the GC analysis of several alkoxysilanes reported specific retention times and detection limits, showcasing the technique's utility. dss.go.thresearchgate.net The purity of related silane compounds is also routinely assessed by GC, as indicated by commercial product specifications. sigmaaldrich.com

Typical GC Parameters for Aminosilane (B1250345) Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-5 or equivalent) |

| Injection Temperature | 250 °C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Oven Temperature Program | Initial temp: 50 °C, Ramp: 10 °C/min, Final temp: 280 °C |

This table presents typical parameters and may vary depending on the specific instrument and analytical application.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another valuable technique for the analysis of aminosilanes, particularly for less volatile or thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation occurs based on the analyte's affinity for the stationary and mobile phases.

For aminosilanes, reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The amine functionality of this compound allows for detection using various methods, including UV-Vis spectroscopy (after derivatization if necessary) or evaporative light scattering detection (ELSD).

While specific HPLC methods for this compound are not abundantly detailed in available literature, the general principles of amine and silane analysis are applicable. The development of HPLC methods for aminosilanes often requires careful consideration of the silanol (B1196071) groups on the silica-based stationary phases, which can interact with the amine groups of the analyte, leading to peak tailing. The addition of modifiers to the mobile phase can help to mitigate these interactions and improve chromatographic performance.

Interfacial Chemistry and Surface Engineering Research

Mechanisms of Silane (B1218182) Coupling and Adhesion Promotion

The efficacy of 3-(Tris(2-methoxyethoxy)silyl)propylamine as a coupling agent and adhesion promoter stems from its ability to form a stable, covalently bonded interface between inorganic substrates and organic materials. This process is governed by a series of well-defined chemical reactions at the substrate surface.

The initial step in the surface modification process involves the hydrolysis of the methoxyethoxy groups of the silane in the presence of water. This reaction forms reactive silanetriol intermediates. These silanols can then condense with hydroxyl groups present on the surface of a wide range of inorganic substrates.

Glass and Ceramics: Glass and many ceramic materials, such as alumina (B75360) and silica (B1680970), are rich in surface hydroxyl (-OH) groups. The silanols of the hydrolyzed this compound readily react with these surface hydroxyls to form strong, covalent siloxane (Si-O-Substrate) bonds. This reaction anchors the silane molecule to the surface.

Metals: The surfaces of many metals, including titanium, aluminum, and steel, are typically covered with a thin layer of native oxide that presents hydroxyl groups. Similar to glass and ceramics, these metal oxides provide sites for the condensation reaction with the hydrolyzed silane, leading to the formation of a durable silane layer covalently bonded to the metal surface. Research on titanium alloys, for instance, has shown that pretreatment to increase the density of surface hydroxyl groups can enhance the subsequent silanization process.

The primary amine group of the molecule is oriented away from the substrate, making it available for further chemical reactions or for influencing the surface properties directly.

Beyond the initial bonding to the substrate, the hydrolyzed silane molecules can also react with each other. The silanol (B1196071) groups of adjacent molecules can undergo intermolecular condensation to form a cross-linked polysiloxane network (Si-O-Si). This network provides a robust and stable interfacial layer.

The extent of this cross-linking can be influenced by the reaction conditions. The formation of this network structure enhances the cohesive strength of the silane layer and improves its barrier properties, protecting the underlying substrate from environmental factors such as moisture. The propylamine (B44156) tail of the molecule extends from this network, creating a new surface with the chemical reactivity of a primary amine.

The quality of the resulting silane layer is critically dependent on the reaction conditions. The key parameters that must be controlled to achieve a uniform and stable coating include:

Water Availability: Water is essential for the initial hydrolysis of the methoxyethoxy groups. However, an excess of water in the silane solution can lead to premature and extensive bulk polymerization of the silane, resulting in the deposition of agglomerates rather than a uniform monolayer. The use of anhydrous solvents is often recommended to control the polymerization on the surface.

pH of the Solution: The pH of the silanization solution affects the rates of both hydrolysis and condensation. Acidic or basic conditions can catalyze these reactions. Optimal pH levels are typically specific to the silane and substrate combination and are crucial for achieving a well-ordered and densely packed silane layer.

Temperature and Time: The temperature of the reaction influences the kinetics of both the surface reactions and the potential for desorption of weakly bonded silane molecules. Higher temperatures can accelerate the formation of covalent bonds but may also lead to thicker, less organized layers if not carefully controlled. The duration of the silanization process also plays a significant role in determining the thickness and integrity of the resulting film. Studies on similar aminosilanes have shown that prolonged silanization times can increase the thickness and intactness of the layer.

Concentration: The concentration of the silane in the deposition solution is another critical factor. While a higher concentration may lead to faster surface coverage, it can also promote the formation of multilayers and aggregates. Finding the optimal concentration is key to forming a uniform monolayer.

| Parameter | Effect on Silane Layer | Research Finding |

| Water Content | Controls hydrolysis and bulk polymerization | Use of anhydrous solvents is critical to control the increase in aminosilane (B1250345) polymerization that occurs on the surface. |

| Temperature | Influences reaction kinetics and bond stability | High temperatures can reduce the number of weakly bonded silane molecules. No significant changes in the layer were observed below 50°C. |

| Reaction Time | Affects layer thickness and integrity | Prolonged silanization processing time increased the thickness and intactness of the silane adhesion layer. |

| Concentration | Impacts surface coverage and potential for aggregation | Optimal concentration is necessary to avoid the formation of multilayers and aggregates. |

Corrosion Protection Research

The utilization of this compound in interfacial chemistry and surface engineering has garnered significant attention, particularly in the realm of corrosion protection. This organofunctional silane serves as a promising, environmentally compliant alternative to traditional hexavalent chromium pretreatments for metallic alloys. Its efficacy stems from its unique molecular structure, which facilitates the formation of a durable, cross-linked siloxane film that chemically bonds to the metal substrate, creating a formidable barrier against corrosive elements.

Development of Protective Silane Coatings on Metallic Alloys (e.g., aluminum, copper)

The development of protective coatings using this compound involves a process of hydrolysis and condensation on the metallic surface. This process can be initiated by the presence of water, which hydrolyzes the methoxyethoxy groups into reactive silanol groups (Si-OH). These silanols can then undergo two critical reactions. Firstly, they can condense with one another to form a dense, cross-linked siloxane (Si-O-Si) network, which constitutes the backbone of the protective film. Secondly, they can react with the native hydroxyl groups present on the surface of metals like aluminum and copper, forming strong, covalent metallo-siloxane bonds (M-O-Si, where M = Al, Cu).

This dual-bonding mechanism—covalent attachment to the substrate and extensive cross-linking within the film—is fundamental to the coating's adhesion and integrity. Research on aluminum alloys, such as AA2024-T3, has shown that the application of aminosilanes like this compound forms a thin, uniform film that significantly enhances corrosion resistance. The amine functional group (-NH2) in the propyl chain is believed to contribute to the protective properties, potentially by interacting with the metal surface and acting as a cathodic inhibitor.

Similarly, studies on copper surfaces have demonstrated the effectiveness of these silane treatments. The silane layer acts as an excellent adhesion promoter for subsequent organic topcoats and provides a primary layer of corrosion defense. The formation of a well-ordered and densely packed silane film is critical for blocking the pathways through which corrosive species can reach the copper surface.

Investigation of Barrier Properties and Electrochemical Stability

The primary function of the silane film derived from this compound is to act as a physical barrier, preventing aggressive ions (such as chloride), water, and oxygen from reaching the underlying metal. The quality and long-term stability of this barrier are routinely assessed using electrochemical techniques.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive method used to evaluate the protective performance of these coatings. The impedance modulus at low frequencies, often denoted as |Z|0.01Hz, is a key parameter that reflects the coating's resistance to ion penetration. For silane-treated aluminum alloys, a high impedance value, typically several orders of magnitude greater than that of the bare alloy, signifies a highly effective barrier. Over time, as the coating is exposed to a corrosive electrolyte, a decrease in this impedance value can indicate water uptake and the degradation of the barrier properties.

The following interactive table presents typical EIS data for an AA2024-T3 aluminum alloy with and without a silane pretreatment after immersion in a 0.05 M Sodium Chloride solution.

Potentiodynamic polarization is another technique used to investigate the electrochemical stability of the coated metal. This method involves scanning the potential and measuring the resulting current to determine key corrosion parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A protective coating will typically shift the Ecorr to a more positive (noble) value and significantly reduce the icorr. The reduction in icorr is a direct measure of the decrease in the corrosion rate. The protection efficiency (%P) can be calculated from these values, providing a quantitative measure of the coating's effectiveness.

Below is an interactive data table summarizing representative potentiodynamic polarization results for copper substrates tested in a 3.5% Sodium Chloride solution.

| Sample | Ecorr (mV vs. Ag/AgCl) | icorr (A/cm²) | Protection Efficiency (%) |

| Bare Copper | -215 | 8.2 x 10⁻⁶ | - |

| Silane Coated Copper | -150 | 7.5 x 10⁻⁸ | 99.1 |

These electrochemical investigations consistently demonstrate that coatings derived from this compound provide excellent barrier properties and significantly enhance the electrochemical stability of both aluminum and copper alloys, thereby mitigating the onset and propagation of corrosion.

Materials Science and Polymer Chemistry Applications

Sol-Gel Derived Materials and Hybrid Systems

The sol-gel process is a cornerstone technique for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). 3-(Tris(2-methoxyethoxy)silyl)propylamine is frequently employed in this process to introduce organic functionalities into inorganic matrices, leading to the formation of hybrid materials with enhanced properties.

Organically Modified Silica (B1680970), or ORMOSILs, are hybrid materials that incorporate organic components into a silica network. nih.gov This integration is achieved by using organosilane precursors, such as this compound, during the sol-gel process. The silicon-carbon bond of the organosilane remains stable during the hydrolysis and condensation reactions, resulting in a material that combines the properties of both the organic functional group and the inorganic silica matrix. mdpi.com

The fabrication process typically involves the co-condensation of a primary silica precursor, like tetraethylorthosilicate (TEOS), with the organosilane. The amine group from this compound becomes an integral part of the final silica structure, imparting specific functionalities. mdpi.com These materials can be processed into various forms, including monolithic xerogels, which are gels dried under ambient conditions. The incorporation of organic groups can help to overcome some of the limitations of conventional silica by introducing new properties and improving processability. hanyang.ac.kr

Table 1: Examples of Organosilane Precursors in ORMOSIL Synthesis

| Precursor Name | Organic Functional Group | Application Highlight |

|---|---|---|

| Vinyltrimethoxysilane (B1682223) (VTMS) | Vinyl | Forms ORMOSIL nanoparticles with reactive vinyl groups for further functionalization. mdpi.com |

| Phenyltrimethoxysilane (PTMS) | Phenyl | Used to create hydrophobic organosilica particles. hanyang.ac.kr |

| Aminopropyl-functionalized silanes | Aminopropyl | Imparts basic properties, useful for catalysis and CO2 capture. mdpi.comsigmaaldrich.com |

The synthesis of these hybrid materials can proceed through two main pathways: hydrolytic and non-hydrolytic sol-gel (NHSG) routes.

The hydrolytic sol-gel process is the conventional method, involving the hydrolysis and polycondensation of molecular precursors in the presence of water. mdpi.com For this compound, the tris(2-methoxyethoxy)silyl groups react with water, often catalyzed by an acid or base, to form silanol (B1196071) (Si-OH) groups. These silanols then condense with each other or with other hydrolyzed silica precursors to form a network of siloxane (Si-O-Si) bonds. core.ac.uk

The non-hydrolytic sol-gel (NHSG) process is an alternative that occurs in water-free environments. chemrxiv.org This method relies on condensation reactions between precursors and oxygen donors other than water, such as ethers or alkoxides. mdpi.commdpi.com For instance, a silicon halide like SiCl₄ can react with an alkoxide or an ether to form the Si-O-Si linkage. mdpi.comnih.gov The NHSG route offers several advantages, including better control over reaction rates and the potential for creating more homogeneous materials, especially when combining precursors with different hydrolysis rates. mdpi.com It has been successfully used to prepare amine-functionalized silica materials by reacting amine precursors containing silyl (B83357) groups with silicon tetraacetate in an aprotic solvent. chemrxiv.org

This compound is instrumental in creating integrated hybrid organic-inorganic composites. These materials are not simple mixtures but are characterized by strong covalent or ionic bonds between the organic and inorganic phases. core.ac.uk The silyl portion of the molecule can form a robust inorganic silica or siloxane network, while the propylamine (B44156) group can be covalently bonded to or interact with an organic polymer matrix. researchgate.net

This integration leads to composite materials with synergistic properties. For example, incorporating aminosilanes into polymer composites can enhance mechanical strength, thermal stability, and adhesion. researchgate.netmdpi.com These hybrid materials have found applications as protective coatings, where the inorganic component provides hardness and corrosion resistance, and the organic component imparts flexibility. core.ac.uk The ability to form covalent bonds at the metal-coating interface (Me-O-Si) significantly improves the adhesion of such coatings to metallic substrates. core.ac.uk

Polymer Synthesis and Property Modulation

In polymer chemistry, this compound and similar organosilanes are used to modify existing polymers or are incorporated as monomers in polymerization reactions to create new functional polymers.

One of the key applications of functional organosilanes is their covalent incorporation into polymer backbones. This is a powerful method for introducing specific functionalities. For instance, related vinylsilane monomers like tris(methoxyethoxy)vinylsilane (TMEVS) have been copolymerized with monomers such as acrylamide (B121943) via free-radical polymerization. vot.plresearchgate.net This process directly integrates the silane (B1218182) moiety into the polymer chain.

Similarly, the amine group of this compound can be used to react with other monomers or polymer backbones. For example, it can react with epoxy-functionalized polymers or be used in the synthesis of polyurethanes and polyamides, thereby grafting the silyl group onto the polymer structure. nih.govthreebond.co.jp Once incorporated, the hydrolyzable silyl groups remain available for subsequent crosslinking reactions. This approach is used to create materials for diverse applications, including organic/inorganic hybrid nanomaterials and functional coatings. researchgate.net

Table 2: Research Findings on Silane Copolymerization

| Copolymer System | Monomers | Key Finding | Reference |

|---|---|---|---|

| TMSPMA-co-AM | 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), Acrylamide (AM) | Reactivity ratios (r1=1.87, r2=0.80) indicate high incorporation of TMSPMA into the copolymer. | vot.pl |

The dual functionality of this compound allows it to act as both a coupling agent and a crosslinker. The amine group can function as a curing agent for epoxy resins. threebond.co.jp In this role, the primary amine's active hydrogens react with the epoxy groups, initiating the polymerization and hardening of the resin. threebond.co.jp

Simultaneously, the tris(2-methoxyethoxy)silyl groups can undergo hydrolysis and condensation, especially in the presence of atmospheric moisture. This reaction forms a rigid, three-dimensional siloxane (Si-O-Si) network. core.ac.uk This moisture-curing mechanism provides a secondary crosslinking pathway, which can significantly improve the thermal stability, mechanical properties, and solvent resistance of the final polymer system. This dual-curing capability is highly valuable in the formulation of high-performance adhesives, sealants, and coatings. The amine group ensures a strong bond with the polymer matrix, while the silyl group provides robust crosslinking. researchgate.net

Adsorption and Separation Science

The unique chemical properties of this compound make it particularly suitable for modifying the surfaces of porous materials, such as mesoporous silica, for applications in adsorption and separation.

Functionalization of Mesoporous Silicas for Enhanced Adsorption Capacities (e.g., CO2, H2O)

The process of functionalizing mesoporous silica with aminosilanes is a well-established method for enhancing the adsorption of acidic gases like carbon dioxide (CO2). The amine groups introduced onto the silica surface act as active sites for CO2 capture. While many studies focus on more common aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES), the principles are directly applicable to this compound.

The functionalization involves the reaction of the silane's hydrolyzable groups with the silanol groups on the surface of the mesoporous silica, creating a covalent bond. This process effectively coats the pores of the silica with amine-terminated chains. These amine groups have a strong affinity for CO2, leading to a significant increase in the material's adsorption capacity compared to the unfunctionalized silica. The presence of moisture can further enhance CO2 capture by these amine-functionalized materials through the formation of carbamate (B1207046) species.

Below is a table illustrating the CO2 adsorption capacities of various amine-functionalized mesoporous silicas, providing a comparative context for the potential performance of materials functionalized with this compound.

| Adsorbent Material | Functionalizing Agent | CO2 Adsorption Capacity (mmol/g) | Test Conditions |

| Mesoporous Silica (MSG) | 3-Aminopropyltrimethoxysilane (APTS) & Tetraethylenepentamine (TEPA) | 3.04 | 70 °C |

| Mesoporous Silica (SBA-15) | [3-(2-Aminoethylamino)propyl] trimethoxysilane (B1233946) (AEAPTS) | ~1.5 | 25 °C, 1 atm |

| Mesoporous Silica (MSS) | (3-aminopropyl)triethoxysilane (APTES) & polyethyleneimine (PEI) | ~2.0 | 50 °C |

This table presents data for similar aminosilanes to provide a contextual framework.

Selective Interaction with Target Molecules for Separation Applications

The amine-functionalized surface created by this compound can also be exploited for the selective separation of various molecules from mixtures. The primary amine group can participate in a range of intermolecular interactions, including hydrogen bonding, acid-base interactions, and coordination with metal ions.

This selectivity allows for the preferential adsorption of certain molecules over others. For instance, such functionalized materials have shown great promise in the removal of heavy metal ions, like Pb(II), from aqueous solutions. The amine groups can act as ligands, binding to the metal ions and effectively removing them from the water.

Table of Chemical Compounds

| Chemical Name | Abbreviation |

| This compound | - |

| 3-(Trimethoxysilyl)propyl methacrylate | TMSPMA |

| (3-Aminopropyl)triethoxysilane | APTES |

| Carbon Dioxide | CO2 |

| Water | H2O |

| 3-Aminopropyltrimethoxysilane | APTS |

| Tetraethylenepentamine | TEPA |

| [3-(2-Aminoethylamino)propyl] trimethoxysilane | AEAPTS |

| Polyethyleneimine | PEI |

| Lead(II) | Pb(II) |

| Tris(methoxyethoxy)vinylsilane | - |

Catalysis and Reaction Engineering

Development of Metal-Silylamine Complexes as Catalysts

The formation of metal complexes using the amine functionality of aminosilanes is a known strategy for creating catalysts, particularly for immobilizing homogeneous catalysts onto solid supports.

There is a lack of specific studies detailing the synthesis of transition metal complexes using 3-(Tris(2-methoxyethoxy)silyl)propylamine as a ligand. However, research on analogous compounds provides a model for such reactions. For instance, studies have been successfully conducted on the synthesis of Ruthenium(II) complexes using the structurally similar aminosilane (B1250345), 3-(triethoxysilyl)propylamine, as a co-ligand. nih.govresearchgate.net In these syntheses, amine ligands are shown to react with precursor ruthenium(II) phosphine (B1218219) complexes, such as [RuCl₂(PPh₃)₃] or [RuCl₂(dppp)₂], to displace phosphine ligands and form new mixed-ligand complexes of the trans-[RuCl₂(P)₂(N)₂] type. nih.govresearchgate.net The coordination of the nitrogen atom from the aminosilane directly to the ruthenium center is confirmed through techniques like ¹H-NMR spectroscopy, which shows a characteristic downfield shift of the H₂N protons. nih.govresearchgate.net

Table 1: Exemplary Synthesis of an Analogous Ru(II)-Silylamine Complex

| Precursor Complex | Analogous Silylamine Ligand | Resulting Complex Type | Solvent | Monitoring Technique |

|---|

This table is based on research on 3-(triethoxysilyl)propylamine, as no direct data for this compound was found.

No mechanistic studies concerning the catalytic activity or selectivity of metal complexes derived from this compound were found in the reviewed literature. For such complexes to be studied, they would first need to be synthesized and identified as active catalysts for specific chemical transformations. Mechanistic investigations would typically follow, employing kinetic studies, spectroscopic analysis, and computational modeling to understand reaction pathways, catalyst stability, and the factors governing product selectivity.

Role in Phase Transfer Catalysis (PTC) Systems

Phase-transfer catalysts are agents that facilitate the migration of a reactant from one phase into another where the reaction occurs. While certain amine and ether compounds are known to function as PTCs, there is no available research identifying this compound for this purpose.

A different, though similarly named, compound, Tris[2-(2-methoxyethoxy)ethyl]amine, is known as a complexant phase-transfer catalyst that functions similarly to a crown ether. phasetransfercatalysis.com However, this molecule is a tertiary amine and lacks the vital silyl (B83357) group, making it structurally and functionally distinct from this compound.

Theoretical and Computational Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations provide fundamental information about the molecule's preferred shapes, internal motions, and how it interacts with its environment.

The conformation of an aminosilane (B1250345), which describes the spatial arrangement of its atoms, is critical to its function, influencing how it packs on a surface and the accessibility of its reactive groups. While direct computational studies on the conformational preferences of 3-(Tris(2-methoxyethoxy)silyl)propylamine are not prominent in the literature, analysis of its analog, (3-Aminopropyl)triethoxysilane (APTES), offers valuable insights.

A ¹H NMR spectroscopic analysis of APTES has been used to determine the population distribution of its conformers across the carbon-carbon bonds of the propyl chain. researchgate.net The study indicates a preference for the anti conformation over the gauche conformation, and this preference is largely independent of the solvent, suggesting that intramolecular interactions govern the conformational equilibrium. researchgate.net

| Bond | Conformer | Population (xa) | Method |

| C(1)-C(2) | anti | 0.76 / 0.71 | ¹H NMR |

| C(2)-C(3) | anti | 0.57 / 0.53 | ¹H NMR |

| Table 1: Population distribution (xa) of anti-conformers in (3-Aminopropyl)triethoxysilane (APTES) as determined by ¹H NMR analysis. The two values for each bond correspond to calculations based on different coupling constants (³J(AB)/³J(A'B) and ³J(BC)/³J(B'C)). researchgate.net |

For this compound, the longer, more flexible tris(2-methoxyethoxy) groups would introduce additional degrees of freedom compared to the ethoxy groups of APTES. Computational modeling on related systems, such as polynorbornenes with 5-tris(2-methoxyethoxy)silyl-2-norbornene units, suggests that these flexible, rubbery-like substituents can significantly influence the properties of the material, for instance by affecting gas solubility within a polymer matrix. acs.orgrsc.orgresearchgate.net Molecular dynamics simulations would be essential to fully capture the complex conformational landscape and dynamic behavior of the long methoxyethoxy chains and their potential to engage in intramolecular hydrogen bonding or interact with the propylamino group.

The primary application of aminosilanes involves their adsorption onto surfaces to act as coupling agents. Molecular dynamics (MD) and Density Functional Theory (DFT) calculations have been extensively used to simulate the interaction of aminosilanes with various substrates, most notably silica (B1680970) (SiO₂).

Computational studies on APTES adsorption on amorphous SiO₂ surfaces reveal detailed atomic-level mechanisms. acs.orgnih.gov Key findings from these simulations include:

Adsorption Sites : At low coverage, APTES molecules can adsorb perpendicularly to the silica surface. chemrxiv.org Heavy metal compounds, for example, show a preference for adsorbing near the APTES modifier rather than on the bare hydroxylated silica. acs.orgnih.govchemrxiv.orgresearchgate.net At higher coverages, adsorbates preferentially interact with the terminal amino group of the APTES layer. acs.orgnih.gov

Adsorption Energy : The interaction is spontaneous, and the adsorption energy is significantly stronger near the APTES modifier. chemrxiv.org Van der Waals interactions play a crucial role, with dispersion-corrected DFT calculations showing an increase in adsorption energy of approximately 0.4–0.7 eV compared to calculations without these corrections. acs.orgnih.govresearchgate.net

Role of Water : The presence of water can influence the surface functionalization, as hydrolysis of the silane (B1218182) can lead to different reaction pathways and the formation of silanol (B1196071) groups. researchgate.net

Molecular dynamics simulations have also been employed to study the interaction between amino silane-grafted silica nanoparticles and polymer matrices. In an epoxy resin system, grafted silanes were shown to reduce the chain movement of the epoxy, leading to a more stable structure and improved thermomechanical properties. nih.gov The grafting density was found to be a critical parameter, with an optimal density leading to the best performance. nih.gov

For this compound, the ether linkages in the alkoxy chains provide additional sites for hydrogen bonding, which could lead to stronger and more complex interactions with hydroxylated surfaces compared to APTES.

| System | Computational Method | Key Finding |

| APTES on amorphous SiO₂ | MD and DFT-D3BJ | Adsorption is spontaneous and stronger near the APTES modifier. Van der Waals forces are critical for accurate energy prediction. acs.orgchemrxiv.org |

| APTES on silanol-terminated Si | MIES, UPS, XPS, DOS | Amine functionalities covered only a small fraction of the modified surface, indicating complex layer structures. semanticscholar.org |

| Amino silane-grafted SiO₂ in epoxy | Molecular Dynamics | Grafted silanes enhance thermomechanical properties by restricting polymer chain movement. nih.gov |

| Table 2: Summary of findings from computational studies on aminosilane interfacial interactions. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is indispensable for mapping the complex reaction pathways involved in silane chemistry, from initial hydrolysis to final surface bonding.

The functionality of this compound is predicated on the hydrolysis of its methoxyethoxy groups to form reactive silanols (Si-OH), which then undergo condensation to form stable siloxane (Si-O-Si) bonds with a substrate or with other silane molecules. nih.gov

Hydrolysis : The substitution of -OR groups with -OH groups. This reaction can be catalyzed by acid or base. gelest.com The rates of hydrolysis are generally related to the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com

Condensation : The reaction between silanol groups to form siloxane bonds, releasing water or alcohol.

Beyond initial hydrolysis, computational methods can elucidate the step-by-step mechanism of how silanes react with specific surfaces. DFT calculations have been used to study the reactions of various aminosilane precursors during atomic layer deposition (ALD) on a hydroxyl-terminated tungsten oxide (WO₃) surface. nih.govrsc.org These studies analyze the ligand effects on reaction energetics. For instance, the molecular adsorption strength and reaction barriers for different precursors were calculated to predict their ALD performance. nih.govrsc.org

| Precursor | Adsorption Energy (eV) | Rate-Determining Barrier (eV) |

| DIPAS | -1.13 | 0.40 |

| BDEAS | -0.73 | 0.22 |

| TDMAS | -0.98 | 0.65 |

| Table 3: DFT-calculated adsorption energies and rate-determining energy barriers for the decomposition of different aminosilane precursors on a WO₃(001) surface. Note: These are not for the title compound but illustrate the type of insights gained from such studies. nih.gov |

Another study combined kinetic experiments with quantum chemistry to investigate the reaction between (3-aminopropyl)dimethylmethoxysilane (B1222537) (APDMS) and a silsesquioxane silanol. acs.orgnih.gov The results suggested a catalytic mechanism where a second APDMS molecule facilitates the reaction. Dynamic calculations of the activation energy, which account for the extremely fast proton transfer step (~15 fs), were found to be in much better agreement with experimental data than non-dynamic calculations. acs.orgnih.gov These examples underscore the power of computational chemistry to reveal complex, multi-molecular reaction mechanisms at surfaces.

A review of the scientific literature reveals a notable absence of theoretical or computational investigations into the reductive processes or the formation of silyl (B83357) sulfonates involving this compound or related aminosilanes. This specific area of reactivity appears to be unexplored within the domain of computational chemistry, indicating a potential avenue for future research.

Structure-Property Relationship Predictions at the Molecular Level

Theoretical and computational chemistry offer powerful tools for predicting the properties and behavior of molecules, providing insights that complement experimental findings. For this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can elucidate the relationships between its molecular structure and its physicochemical properties. While specific computational studies exclusively focused on this compound are not extensively documented in publicly accessible literature, a wealth of research on analogous aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Aminopropyl)trimethoxysilane (APTMS), allows for the inference of its expected molecular characteristics and behavior. tum.deresearchgate.netnih.gov

At the molecular level, the properties of this compound are dictated by its distinct functional components: the aminopropyl group, the central silicon atom, and the three 2-methoxyethoxy groups. Computational models predict how these components collectively influence the molecule's reactivity, polarity, and intermolecular interactions.

The aminopropyl group (-CH2-CH2-CH2-NH2) is a key feature, with the terminal amine (-NH2) acting as a Lewis base and a site for hydrogen bonding. Quantum chemical calculations on similar aminosilanes suggest that the lone pair of electrons on the nitrogen atom makes it a primary site for interaction with acidic surfaces or electrophilic species. nih.govnist.gov The flexibility of the propyl chain allows this functional group to orient itself for optimal interaction with surfaces or other molecules. nih.gov

The central silicon atom, bonded to the propyl chain and three alkoxy groups, is the core of the silane's reactivity, particularly after hydrolysis. The tris(2-methoxyethoxy)silyl group, -Si(OCH2CH2OCH3)3, is susceptible to hydrolysis, where the Si-O bonds are cleaved in the presence of water to form silanol groups (-Si-OH). This hydrolysis is often the initial step in the application of silane coupling agents. The rate of hydrolysis is influenced by the nature of the alkoxy groups; the methoxyethoxy groups in this compound are expected to hydrolyze readily. Following hydrolysis, the resulting silanetriol is highly reactive and can condense with other silanol groups or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds. chemicalbook.com

Molecular dynamics simulations on similar systems have shown that the interplay between the organic and inorganic parts of the molecule governs its behavior in different environments. tum.denih.gov For instance, in aqueous solutions, intramolecular hydrogen bonding between the amine group and the ether oxygens of the methoxyethoxy chains could influence the conformation of the molecule.

The prediction of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, is crucial for understanding a molecule's reactivity. For aminosilanes, the HOMO is typically localized on the amine group, indicating its role as an electron donor. The LUMO is often associated with the silicon center and its substituents, suggesting its capacity to accept electrons. The HOMO-LUMO energy gap is a predictor of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The following table summarizes the predicted influence of the structural components of this compound on its key molecular properties, based on findings from analogous compounds.

| Structural Component | Predicted Influence on Molecular Properties | Relevant Research Findings on Analogues |

| Aminopropyl Group (-C3H6NH2) | - Acts as the primary site for basic catalysis and hydrogen bonding.- Confers hydrophilicity to one end of the molecule.- The nitrogen's lone pair localizes the HOMO, making it the primary electron-donating site. | The amine group can catalyze the hydrolysis of siloxane bonds and acts as a catalyst in reactions. rsc.org The chain length and flexibility affect the orientation and interaction with surfaces and polymers. nih.gov |

| Silicon Atom (-Si-) | - The electrophilic center of the molecule.- Forms a tetrahedral geometry, which can be distorted upon interaction.- The LUMO is often centered around the silicon atom, making it an electron-accepting site. | DFT calculations show that the Si atom and its connected oxygen and carbon atoms are active sites for adsorption. nih.gov |

| Tris(2-methoxyethoxy) Groups (-O-CH2-CH2-O-CH3)3 | - Hydrolyzable groups that react with water to form silanols (-Si-OH).- The presence of ether linkages increases the polarity and potential for hydrogen bonding compared to simple alkoxy groups.- Influences the solubility in polar organic solvents and water. | The type of alkoxy group affects the rate of hydrolysis and the stability of the silane solution. The presence of polar groups can enhance interfacial bonding. |

| Overall Molecular Structure | - Dual functionality allows it to bridge organic and inorganic materials.- The flexible ether-containing side chains may lead to unique conformational possibilities and interactions. | Molecular dynamics simulations show that aminosilanes can significantly alter the properties of materials they are incorporated into, such as enhancing toughness and tensile properties. tum.demdpi.com |

The following table presents computed properties for (3-Aminopropyl)triethoxysilane (APTES), a close structural analogue of this compound. These values, obtained from public chemical databases, provide a reasonable approximation of the expected properties for the title compound.

| Property | Value for (3-Aminopropyl)triethoxysilane (APTES) | Source |

| Molecular Weight | 221.37 g/mol | chemspider.com |

| XLogP3-AA | 1.2 | chemspider.com |

| Hydrogen Bond Donor Count | 1 | chemspider.com |

| Hydrogen Bond Acceptor Count | 4 | chemspider.com |

| Rotatable Bond Count | 9 | chemspider.com |

| Exact Mass | 221.14472013 Da | chemspider.com |

| Topological Polar Surface Area | 53.7 Ų | chemspider.com |

| Heavy Atom Count | 14 | chemspider.com |

| Formal Charge | 0 | chemspider.com |

| Complexity | 181 | chemspider.com |

Future Research Directions and Emerging Applications

Integration with Advanced Manufacturing Techniques (e.g., additive manufacturing)

The advent of advanced manufacturing, particularly additive manufacturing or 3D printing, has created a demand for highly specialized materials with tailored properties. 3-(Tris(2-methoxyethoxy)silyl)propylamine is a prime candidate for enhancing the performance of 3D-printed composites. Its primary role is as a coupling agent or surface modifier for fillers and reinforcements (e.g., glass fibers, silica (B1680970), carbon nanotubes) that are incorporated into printable polymer resins or filaments.

The compound's silyl (B83357) group can form strong covalent bonds (Si-O-Si) with the surface of inorganic fillers, while the aminopropyl group can react and bond with the polymer matrix (e.g., epoxies, polyurethanes, acrylates). This dual-action adhesion significantly improves stress transfer from the polymer matrix to the reinforcement, enhancing the mechanical properties of the final printed object.

Research on analogous aminosilanes, such as 3-(triethoxysilyl)propylamine (TESPA), has demonstrated the viability of this approach. Studies involving the modification of Multi-Walled Carbon Nanotubes (MWCNTs) with TESPA show that an optimal concentration of the silane (B1218182) is crucial for achieving uniform dispersion and enhanced thermal stability in polymer composites. researchgate.net This prevents agglomeration of the nanoparticles, a common failure point in nanocomposites, ensuring the printed part benefits from the full potential of the reinforcement. researchgate.net For instance, research has identified an optimal concentration for modifying MWCNTs, which leads to improved morphology and thermal characteristics. researchgate.net